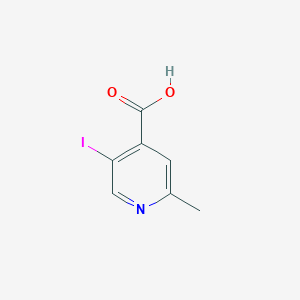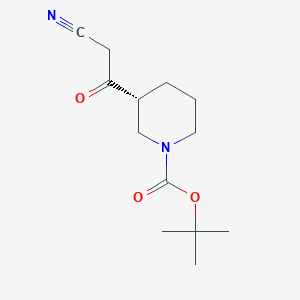
Pyrimidine-4,6-diamine;sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimidine-4,6-diamine;sulfate is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is particularly notable for its applications in medicinal chemistry, where it serves as a building block for various therapeutic agents .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine-4,6-diamine;sulfate typically involves the reaction of pyrimidine derivatives with amines under controlled conditions. One common method includes the use of pyrimidine-4,6-dichloride, which reacts with ammonia or primary amines to form the desired diamine derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained between 50-100°C .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The final product is typically purified through crystallization or chromatography techniques .
化学反应分析
Types of Reactions: Pyrimidine-4,6-diamine;sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrimidine-4,6-dione derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyrimidine derivatives.
Substitution: It undergoes nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Pyrimidine-4,6-dione derivatives.
Reduction: Tetrahydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagent used.
科学研究应用
Pyrimidine-4,6-diamine;sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a key component in the study of nucleic acids and their analogs.
Medicine: It is utilized in the development of antiviral, anticancer, and antimicrobial agents.
Industry: It finds applications in the production of dyes, agrochemicals, and pharmaceuticals
作用机制
The mechanism of action of Pyrimidine-4,6-diamine;sulfate involves its interaction with specific molecular targets. In medicinal applications, it often acts as an inhibitor of enzymes such as Janus Kinase (JAK) or epidermal growth factor receptor (EGFR). By binding to these targets, it disrupts critical signaling pathways involved in cell growth, differentiation, and survival, thereby exerting its therapeutic effects .
相似化合物的比较
Pyrimidine-2,4-diamine: Another diamine derivative with similar chemical properties.
Pyrimidine-4,6-dione: An oxidized form of Pyrimidine-4,6-diamine.
Tetrahydropyrimidine: A reduced form of Pyrimidine-4,6-diamine.
Uniqueness: Pyrimidine-4,6-diamine;sulfate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its sulfate form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
属性
分子式 |
C4H6N4O4S-2 |
|---|---|
分子量 |
206.18 g/mol |
IUPAC 名称 |
pyrimidine-4,6-diamine;sulfate |
InChI |
InChI=1S/C4H6N4.H2O4S/c5-3-1-4(6)8-2-7-3;1-5(2,3)4/h1-2H,(H4,5,6,7,8);(H2,1,2,3,4)/p-2 |
InChI 键 |
KVQQUKZVGBKTLQ-UHFFFAOYSA-L |
规范 SMILES |
C1=C(N=CN=C1N)N.[O-]S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


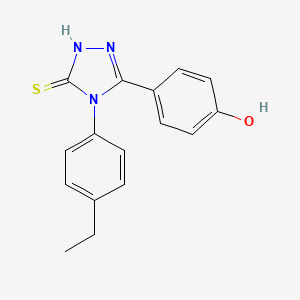
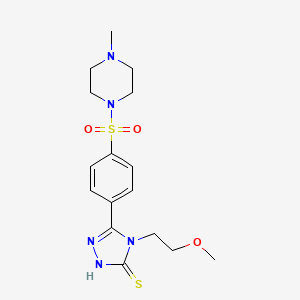
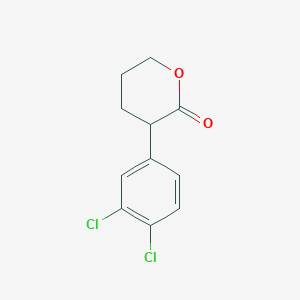
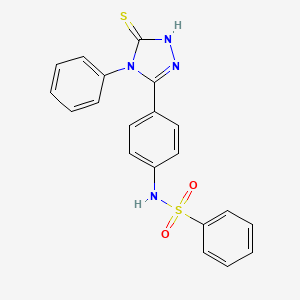
![6-(1-Hydroxyethylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B11763024.png)

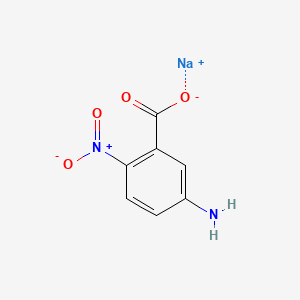

![6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11763058.png)
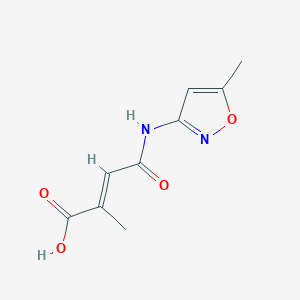
![8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride](/img/structure/B11763066.png)
